Methylxylenol blue

Übersicht

Beschreibung

Methylxylenol blue (CAS# 29412-85-9) is a chelating agent and indicator . It is used in chelatometric assays such as in the determination of scandium and lanthanides . It appears as a dark green to dark red to black powder or crystal .

Molecular Structure Analysis

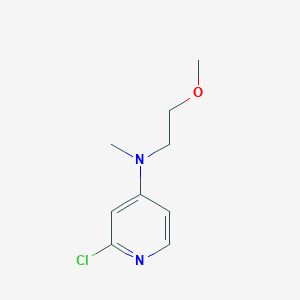

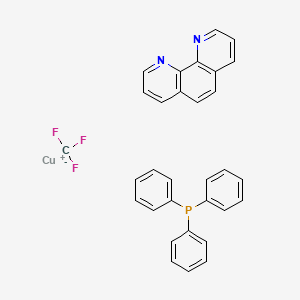

The molecular formula of Methylxylenol blue is C33H32N2Na4O13S . Its molecular weight is 788.64 .

Chemical Reactions Analysis

Methylxylenol blue has been utilized in methods for the spectrophotometric determination of various metals including iron, bismuth, mercury, calcium, gallium, zirconium, thorium, cerium, lanthanoids, scandium, and yttrium .

Physical And Chemical Properties Analysis

Methylxylenol blue is a solid at 20 degrees Celsius . It is stored under inert gas and conditions to avoid include hygroscopic conditions .

Wissenschaftliche Forschungsanwendungen

Photosensitization Research

- MXB, along with other dyes like methylene blue, has been studied for its photosensitizing properties. This involves the use of these dyes in conjunction with specific frequencies of light to induce cellular damage, a process that can be lethal to bacterial cells. This field of research has significant implications in understanding bacterial resistance and developing new antibacterial strategies (Oginsky et al., 1959).

Analytical and Purification Techniques

- MXB has been utilized in analytical chemistry for its ability to bind with certain molecules, aiding in their detection and quantification. Notably, it has been purified for various applications using high-performance liquid chromatography, which highlights its importance in precise scientific measurements and experiments (Nakada et al., 1980).

Environmental Applications

- Research on MXB includes its role in environmental science, particularly in the degradation of pollutants like dyes in water. This is crucial for understanding and improving methods to treat wastewater and reduce environmental pollution (Panizza et al., 2007).

Medical and Biological Research

- While this request excludes information related to drug use and side effects, it's worth noting that dyes similar to MXB, like methylene blue, have been extensively studied in medical research for their potential therapeutic applications, including treating methemoglobinemia and as a diagnostic tool in surgical procedures (Oz et al., 2011).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-[[5-[3-[[bis(carboxymethyl)amino]methyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGOJHOWVUMIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N2NaO13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylxylenol blue | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)